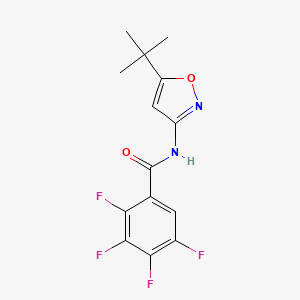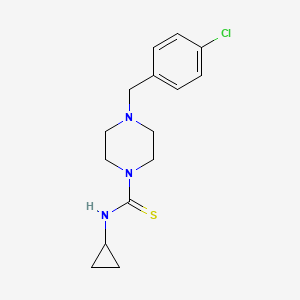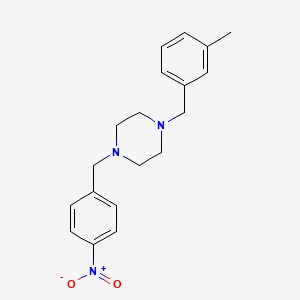
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide, also known as TAK-632, is a small molecule inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. MEK1 and MEK2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. TAK-632 has shown promise as a potential cancer therapy in preclinical studies.
Mécanisme D'action
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide acts by inhibiting the activity of MEK1 and MEK2, which are upstream kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By inhibiting MEK1 and MEK2, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide blocks the downstream activation of ERK1 and ERK2, which are key effectors of the pathway.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been shown to have other biochemical and physiological effects. For example, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been shown to inhibit the production of inflammatory cytokines in macrophages. 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has also been shown to have cardioprotective effects in a mouse model of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide as a research tool is its specificity for MEK1 and MEK2. This allows researchers to study the effects of inhibiting this specific pathway without the confounding effects of off-target inhibition. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide is its relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. One area of interest is the development of more potent and selective MEK inhibitors. Another area of interest is the identification of biomarkers that can predict response to MEK inhibitors like 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. Additionally, there is interest in combining MEK inhibitors with other targeted therapies or immunotherapies to enhance their efficacy. Finally, there is interest in exploring the use of MEK inhibitors in combination with chemotherapy or radiation therapy to improve outcomes for cancer patients.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide involves several steps, including the reaction of 4-fluoroaniline with 4-methoxy-1-naphthaldehyde to form a Schiff base intermediate. This intermediate is then reacted with acryloyl chloride to form the final product, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been described in detail in the scientific literature.
Applications De Recherche Scientifique
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide inhibits the growth of a wide range of cancer cell lines, including melanoma, colorectal, lung, and pancreatic cancer cells. In vivo studies have also demonstrated the efficacy of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide in mouse models of cancer.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-26-20-11-6-14(18-4-2-3-5-19(18)20)12-15(13-23)21(25)24-17-9-7-16(22)8-10-17/h2-12H,1H3,(H,24,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHNQQSXLUCGH-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)
![3-methyl-5-oxo-4-{[3-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5846659.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5846670.png)
![N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)
![3-chloro-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5846685.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5846702.png)


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5846733.png)